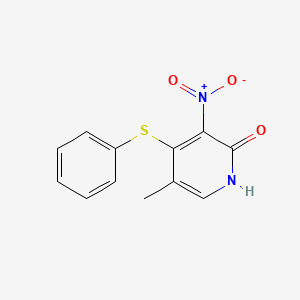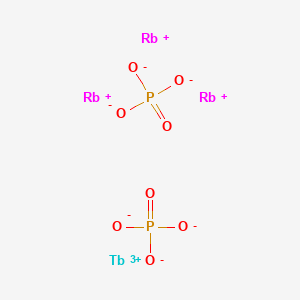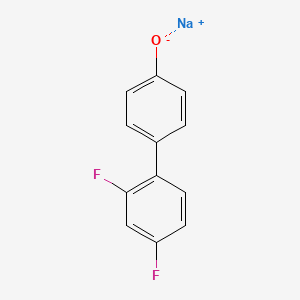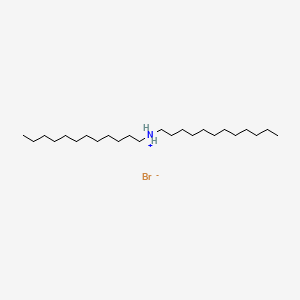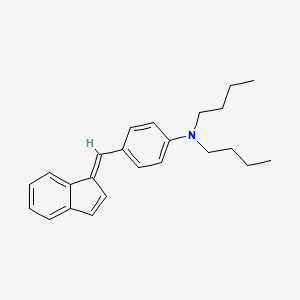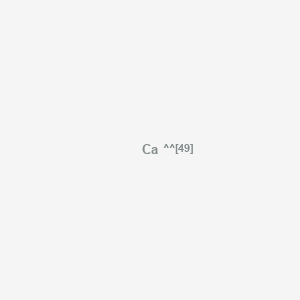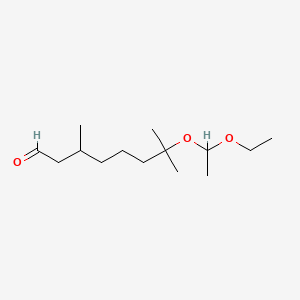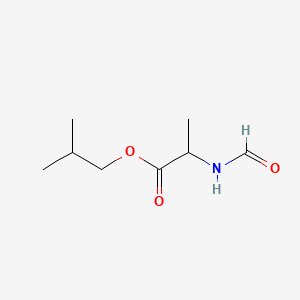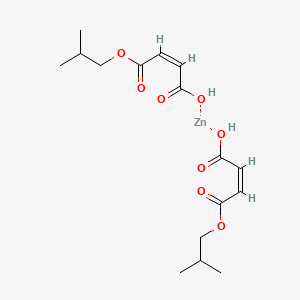
Zinc diisobutyl dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc diisobutyl dimaleate typically involves the reaction of maleic anhydride with isobutanol to form diisobutyl maleate, which is then reacted with zinc acetate to produce this compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves similar steps to the laboratory synthesis but on a larger scale, with optimizations for yield and purity .
化学反応の分析
Types of Reactions: Zinc diisobutyl dimaleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other zinc-containing compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while reduction could produce simpler zinc compounds .
科学的研究の応用
Chemistry: In chemistry, zinc diisobutyl dimaleate is used as a catalyst in various organic reactions due to its ability to facilitate the formation of complex molecules .
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a model compound for studying zinc’s biological functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent .
Industry: Industrially, it is used in the production of polymers and as an additive in coatings and adhesives to enhance their properties .
作用機序
The mechanism of action of zinc diisobutyl dimaleate involves its interaction with various molecular targets, including enzymes and proteins. It can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways . The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions .
類似化合物との比較
Zinc diethyldithiocarbamate: Used as a catalyst in polymer synthesis.
Zinc dibutyldithiocarbamate: Known for its role in rubber vulcanization.
Zinc acetylacetonate: Utilized in various organic synthesis reactions.
Uniqueness: Zinc diisobutyl dimaleate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a catalyst and its potential therapeutic properties set it apart from other zinc compounds .
特性
CAS番号 |
93917-82-9 |
|---|---|
分子式 |
C16H24O8Zn |
分子量 |
409.7 g/mol |
IUPAC名 |
(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid;zinc |
InChI |
InChI=1S/2C8H12O4.Zn/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/b2*4-3-; |
InChIキー |
KWXDDEXWGDKIFV-FDGPNNRMSA-N |
異性体SMILES |
CC(COC(=O)/C=C\C(=O)O)C.CC(COC(=O)/C=C\C(=O)O)C.[Zn] |
正規SMILES |
CC(C)COC(=O)C=CC(=O)O.CC(C)COC(=O)C=CC(=O)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


